molecular formula C10H10O3 B1618877 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- CAS No. 54549-75-6

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-

Cat. No.: B1618877
CAS No.: 54549-75-6
M. Wt: 178.18 g/mol
InChI Key: POBJBWINAQGAEP-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- is a compound that belongs to the class of naphthalenones This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions and a ketone group at the 1 position of the naphthalene ring

Preparation Methods

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- can be achieved through several synthetic routes. One common method involves the reduction of 1(2H)-Naphthalenone, 3,4-dihydroxy- using suitable reducing agents under controlled conditions. Industrial production methods may involve catalytic hydrogenation or other large-scale reduction techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted naphthalenones and their derivatives.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds to 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy- include:

    1(2H)-Naphthalenone, 3,4-dihydroxy-: Lacks the additional hydroxyl groups at the 6 and 7 positions.

    1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-: Contains methoxy groups instead of hydroxyl groups, affecting its reactivity and applications.

    Naphthoquinones: Compounds with similar naphthalene structures but different functional groups, leading to distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dihydroxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h4-5,12-13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBJBWINAQGAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345020
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54549-75-6
Record name 1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6,7-dimethoxy-3,4-dihydro-2H-naphthalene-1-one (15.0 g) and 48% aqueous hydrobromic acid (60 cm3) was heated under reflux for 18 h. Upon cooling to room temperature, water (100 cm3) was added and the resulting aqueous mass was extracted with ethyl acetate (3×100 cm3). The combined extracts were dried (Na2SO4), filtered and evaporated to dryness to leave a brown powder. This was recrystallised from acetonitrile to afford the title compound (9.4 g) as a red powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-
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1(2H)-Naphthalenone, 3,4-dihydro-6,7-dihydroxy-
Reactant of Route 6
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